molecular formula C10H13N5O5PS+ B1662683 Rp-cAMPS triethylammonium salt CAS No. 73208-40-9

Rp-cAMPS triethylammonium salt

Cat. No. B1662683
CAS RN: 73208-40-9
M. Wt: 346.28 g/mol
InChI Key: OXIPZMKSNMRTIV-NVGWRVNNSA-N
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Description

Rp-cAMPS triethylammonium salt is a cyclic adenosine monophosphate (cAMP) analog that is widely used in scientific research. It is a potent inhibitor of protein kinase A (PKA) and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Enzymatic Synthesis

Rp-cAMPS triethylammonium salt is notable for its role as a specific antagonist of the cAMP-dependent protein kinase in eukaryotic cells. This property makes it a valuable tool in studying cAMP as a second messenger across various biological systems. A method for its enzymatic synthesis was developed using the adenylate cyclase from Bordetella pertussis, enabling the preparation of Rp-cAMPS on a large scale (van Lookeren Campagne et al., 1990).

Neurological Research

Rp-cAMPS has been employed in neurological research, particularly in studying the role of cyclic adenosine monophosphate-dependent protein kinase (PKA) in the nucleus accumbens (NAc) and its impact on learning and conditioning with amphetamine. It was observed that Rp-cAMPS could block the acquisition but not the expression of NAc reward-related learning for natural rewards and the acquisition of psychostimulant drug conditioning (Gerdjikov et al., 2006).

Cardiac Research

In cardiac research, Rp-cAMPS was used to study the modulation of human cardiac sodium channels. It was found that Rp-cAMPS, as a PKA inhibitor, did not affect the peak current of sodium channels, indicating its specificity in this context (Frohnwieser et al., 1997).

Memory and Learning

Investigations into conditioned taste aversions revealed that Rp-cAMPS could interfere with long-term, but not short-term, memory, suggesting its involvement in the consolidation of long-term memory. The amygdala was identified as a crucial site for this activity (Koh et al., 2002).

Cellular Studies

Rp-cAMPS has been used in various cellular studies. It demonstrated antagonistic properties against cAMP in several cellular systems, such as glucagon-induced glucose production and isoproterenol-induced lipolysis. However, its full potential as an intracellular antagonist of cAMP has not been fully exploited due to synthesis and purification challenges, potency issues, and cell membrane permeability in some systems (Botelho et al., 1988).

Neuroscience

In neuroscience, Rp-cAMPS was used to explore the role of the extracellular signal-regulated kinase (ERK) cascade in synaptic transmission. It helped to demonstrate the requirement of PKA and the ERK1/2 cascade for chemically induced long-lasting increases in synaptic efficacy in rat motor cortex slices (Grzegorzewska et al., 2004).

properties

IUPAC Name

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N5O5PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);4-6H2,1-3H3/t4-,6-,7-,10-,21?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIPZMKSNMRTIV-NVGWRVNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N6O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rp-cAMPS triethylammonium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
S Navakkode, M Korte - Hippocampus, 2012 - Wiley Online Library
… First, we used Rp-cAMPS triethylammonium salt hydrate, Rp-Cyclic 3′,5′-hydrogen phosphorothioate adenosine triethylammonium salt (100 μM), a specific membrane-permeable …
Number of citations: 49 onlinelibrary.wiley.com
T Itoh, K Abe, J Hong, O Inoue, VW Pike, RB Innis… - Synapse, 2010 - Wiley Online Library
… Louis, MO) and Rp-cAMPS triethylammonium salt (SigmaAldrich) were dissolved in saline to the concentration of 10 mM of db-cAMP or 100 mM of Rp-cAMPS. A drug solution of 1 μl …
Number of citations: 22 onlinelibrary.wiley.com
RT Chesser, SJ Hackett - Science, 1992 - science.org
Although it is unfortunate that many non-forest (dryland) habitats in South America have been destroyed or are threatened by human activity, Michael A. Mares (Re-port, 21 Feb., p. 976) …
Number of citations: 13 www.science.org
M Federici, R Geracitano, A Tozzi, P Longone… - Molecular …, 2005 - ASPET
Trace amines (TAs) are present in the central nervous system in which they up-regulate catecholamine release and are implicated in the pathogenesis of addiction, attention-deficit/…
Number of citations: 33 molpharm.aspetjournals.org
MJ Metcalfe, Q Huang, ME Figueiredo-Pereira - Cell death & disease, 2012 - nature.com
Neurofibrillary tangles (NFTs) are hallmarks of Alzheimer’s disease (AD). The main component of NFTs is TAU, a highly soluble microtubule-associated protein. However, when TAU is …
Number of citations: 45 www.nature.com
AK Treen, V Luo, DD Belsham - Molecular Endocrinology, 2016 - academic.oup.com
Reproductive function is coordinated by kisspeptin (Kiss) and GnRH neurons. Phoenixin-20 amide (PNX) is a recently described peptide found to increase GnRH-stimulated LH …
Number of citations: 97 academic.oup.com
N Krishnamoorthy, TB Oriss, M Paglia, M Fei… - Nature medicine, 2008 - nature.com
Dendritic cells (DCs) are integral to the differentiation of T helper cells into T helper type 1 T H 1, T H 2 and T H 17 subsets. Interleukin-6 (IL-6) plays an important part in regulating these …
Number of citations: 235 www.nature.com
JG Bray, M Mynlieff - Neuroscience, 2011 - Elsevier
… Rp-cAMPS triethylammonium salt hydrate, H-89 dihydrochloride hydrate, protein kinase A inhibitor fragment 6–22 amide, and chelerythrine chloride (Sigma-Aldrich, St. Louis, MO, USA) …
Number of citations: 33 www.sciencedirect.com
P Onali, MC Olianas - Neuroscience letters, 1992 - Elsevier
Because some responses to forskolin are adenosine 3′,5′-cyclic phosphate (cyclic AMP) independent, we investigated the involvement of adenylate cyclase in the stimulatory effect …
Number of citations: 3 www.sciencedirect.com
J Hayes, S Li, R Anwyl, MJ Rowan - Neuroscience, 2008 - Elsevier
Antagonists at presynaptic muscarinic autoreceptors increase endogenous acetylcholine (ACh) release and enhance cognition but little is known regarding their actions on plasticity at …
Number of citations: 14 www.sciencedirect.com

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